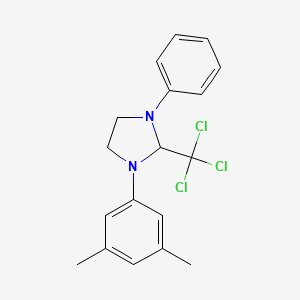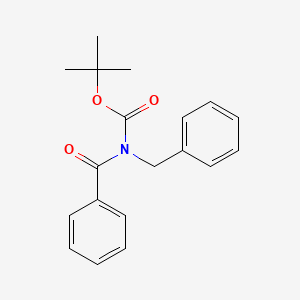![molecular formula C14H22N5O8PS B12929876 N-[3-(Methylsulfanyl)propyl]guanosine 5'-(dihydrogen phosphate) CAS No. 688001-32-3](/img/structure/B12929876.png)
N-[3-(Methylsulfanyl)propyl]guanosine 5'-(dihydrogen phosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound with significant biochemical and pharmacological properties This compound is characterized by its unique structure, which includes a purine base, a ribose sugar, and a phosphate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, selective reactions to form the desired bonds, and deprotection steps to yield the final product. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of compounds with different properties.
科学研究应用
Chemistry
In chemistry, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential role in cellular processes. Its structure is similar to nucleotides, making it a candidate for research in DNA and RNA synthesis, as well as enzyme interactions.
Medicine
In medicine, ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is investigated for its potential therapeutic applications. It may have antiviral, anticancer, or other pharmacological effects, making it a subject of interest for drug development.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialized chemicals. Its versatility and reactivity make it valuable for various industrial applications.
作用机制
The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, interference with nucleic acid synthesis, or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide with a similar structure, involved in energy transfer in cells.
Guanosine triphosphate (GTP): Another nucleotide with a similar structure, involved in protein synthesis and signal transduction.
Cytidine triphosphate (CTP): A nucleotide involved in lipid synthesis and other cellular processes.
Uniqueness
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(2-((3-(methylthio)propyl)amino)-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to its specific functional groups and structural features. These characteristics give it distinct reactivity and potential applications compared to other similar compounds. Its methylthio group, for example, may confer unique biological activity or chemical reactivity not found in other nucleotides.
属性
CAS 编号 |
688001-32-3 |
|---|---|
分子式 |
C14H22N5O8PS |
分子量 |
451.39 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-(3-methylsulfanylpropylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H22N5O8PS/c1-29-4-2-3-15-14-17-11-8(12(22)18-14)16-6-19(11)13-10(21)9(20)7(27-13)5-26-28(23,24)25/h6-7,9-10,13,20-21H,2-5H2,1H3,(H2,23,24,25)(H2,15,17,18,22)/t7-,9-,10-,13-/m1/s1 |
InChI 键 |
MEJAIAIVQKPGOR-QYVSTXNMSA-N |
手性 SMILES |
CSCCCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
规范 SMILES |
CSCCCNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


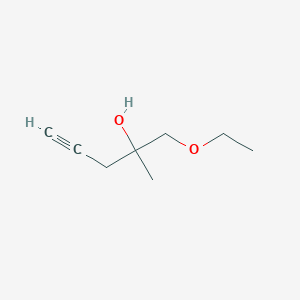
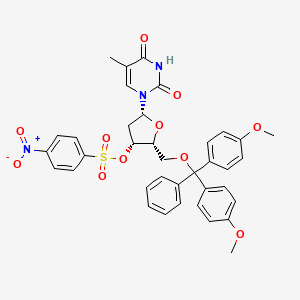

![Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate](/img/structure/B12929810.png)


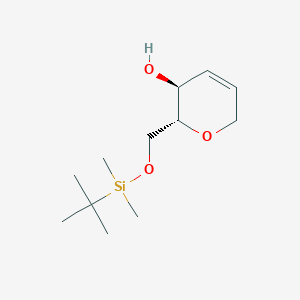
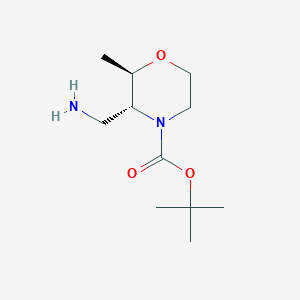

![5-Chloro-2-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B12929862.png)
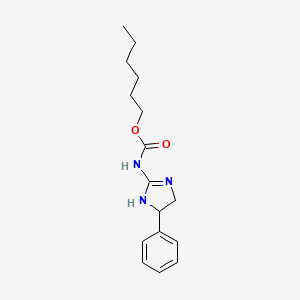
![[(5-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12929866.png)
